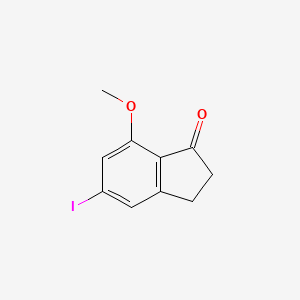

5-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one

Beschreibung

Eigenschaften

Molekularformel |

C10H9IO2 |

|---|---|

Molekulargewicht |

288.08 g/mol |

IUPAC-Name |

5-iodo-7-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9IO2/c1-13-9-5-7(11)4-6-2-3-8(12)10(6)9/h4-5H,2-3H2,1H3 |

InChI-Schlüssel |

IAVKLHNNVDXQRV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC2=C1C(=O)CC2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Electrophilic Aromatic Iodination of 7-Methoxy-2,3-dihydro-1H-inden-1-one

Electrophilic iodination represents a direct approach to introducing iodine at position 5 of 7-methoxy-2,3-dihydro-1H-inden-1-one. The methoxy group, an ortho/para-directing substituent, facilitates iodination at the electronically activated positions 5 and 9. However, steric and electronic effects from the indanone’s ketone group (position 1) often favor substitution at position 5.

A widely cited method involves iodine (I₂) in the presence of pyridine and dichloromethane (CH₂Cl₂) at temperatures ranging from 0°C to 60°C . The reaction proceeds via the in situ generation of iodonium ions, which undergo electrophilic attack on the aromatic ring. Pyridine acts as a base, neutralizing hydrogen iodide (HI) byproducts and shifting the equilibrium toward product formation. While yields for this method are not explicitly reported in the literature, analogous halogenation reactions under similar conditions achieve moderate to high efficiencies (60–80%) .

Key Considerations :

-

Regioselectivity : Competing substitution at position 9 may occur, necessitating chromatographic purification.

-

Oxidation Control : Excess iodine or prolonged reaction times may lead to over-iodination or oxidation of the dihydroindene moiety.

Multi-step Synthesis via Cyanohydrin Intermediates

A patent-derived approach (EP0275104B1) outlines the use of cyanohydrin intermediates to construct functionalized indanones . While originally designed for antithrombotic agents, this method can be adapted for 5-iodo-7-methoxy derivatives:

-

Cyanohydrin Formation : Reacting 7-methoxy-1-indanone with trimethylsilylcyanide (TMSCN) in the presence of a Lewis acid (e.g., BF₃·OEt₂) forms the cyanohydrin intermediate.

-

Hydrolysis and Cyclization : Acidic hydrolysis (HCl, H₂SO₄) followed by cyclization yields a hydroxy-substituted indanone.

-

Iodination : Electrophilic iodination or metal-catalyzed coupling introduces iodine at position 5.

This route benefits from high purity intermediates but involves sensitive reagents like TMSCN. Reported yields for analogous cyanohydrin-based syntheses range from 65–85% .

Halogenation Using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS), a mild iodinating agent, offers improved regiocontrol over direct I₂ methods. In dimethylformamide (DMF) or acetonitrile, NIS selectively iodinates electron-rich aromatic systems. For 7-methoxy-2,3-dihydro-1H-inden-1-one, NIS in DMF at 60°C introduces iodine predominantly at position 5 .

Advantages :

-

Reduced over-iodination risk compared to I₂.

-

Compatibility with acid-sensitive functional groups.

Limitations :

-

Higher reagent cost.

-

Requires anhydrous conditions.

Methoxy Group Introduction via Alkylation

The methoxy group at position 7 is typically introduced early in the synthesis via alkylation of a phenolic precursor. For example, methylating 7-hydroxy-2,3-dihydro-1H-inden-1-one with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in methylethyl ketone (MEK) achieves near-quantitative yields .

Reaction Conditions :

-

Base : K₂CO₃ or NaHCO₃.

-

Solvent : Polar aprotic solvents (MEK, acetone).

-

Temperature : Reflux (70–80°C).

Comparative Analysis of Preparation Methods

Wissenschaftliche Forschungsanwendungen

5-Iod-7-methoxy-2,3-dihydro-1H-inden-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Baustein bei der Entwicklung neuer Materialien verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es dient als Vorläufer bei der Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und als Reagenz in verschiedenen industriellen Prozessen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Iod-7-methoxy-2,3-dihydro-1H-inden-1-on hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer Modulation biochemischer Pfade führt. Das Vorhandensein des Iodatoms kann die Reaktivität und Bindungsaffinität der Verbindung zu Zielmolekülen erhöhen.

Ähnliche Verbindungen:

5-Methoxy-2,3-dihydro-1H-inden-1-on: Fehlt das Iodatom, wodurch es in bestimmten Substitutionsreaktionen weniger reaktiv ist.

7-Methoxy-2,3-dihydro-1H-inden-1-on: Ähnliche Struktur, jedoch ohne das Iodatom, was zu unterschiedlichen chemischen Eigenschaften führt.

5-Iod-2,3-dihydro-1H-inden-1-on: Ähnliche Iodsubstitution, jedoch fehlt die Methoxygruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.

Einzigartigkeit: Die Kombination von Iod- und Methoxygruppen in 5-Iod-7-methoxy-2,3-dihydro-1H-inden-1-on bietet einzigartige Reaktivität und Vielseitigkeit in synthetischen Anwendungen. Dies macht es zu einer wertvollen Verbindung für die Entwicklung neuer Materialien und Pharmazeutika.

Wirkmechanismus

The mechanism of action of 5-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Halogenated Derivatives

- 5-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one : A brominated analog, this compound is a precursor in the synthesis of 5-iodo derivatives. Bromine’s lower atomic radius compared to iodine allows for easier nucleophilic substitution but reduces steric hindrance in subsequent reactions .

- 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one: Chlorine’s higher electronegativity enhances electron withdrawal, improving electrophilic reactivity. This derivative is used to synthesize indeno[1,2-c]pyrazoles with EGFR tyrosine kinase inhibitory activity .

Anti-inflammatory Derivatives

- (E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x) : Exhibits potent anti-inflammatory activity in macrophages (IC₅₀ = 1.2 μM) due to hydrogen-bonding interactions from hydroxyl groups .

Antimicrobial Activity

- Halo-aryl derivatives (e.g., 5-fluoro, 5-bromo) : Demonstrate broad-spectrum antibacterial activity (MIC = 8–32 μg/mL against S. aureus and E. coli). Iodinated analogs are less explored but may exhibit enhanced lipophilicity due to iodine’s polarizability .

Enzyme Inhibition

- Indeno[1,2-c]pyrazoles derived from 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one: Show EGFR TK inhibition (IC₅₀ = 0.8–2.3 μM), where chlorine’s electronegativity optimizes binding to the kinase active site .

- β-Acetamido ketone derivatives : 2-((-1-Substituted phenyl-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one analogs act as cholinesterase inhibitors (IC₅₀ = 12–45 μM), with sulfur and tetrazole groups enhancing affinity .

Physicochemical Properties

Structural and Crystallographic Insights

- Crystal Packing : Iodine’s large atomic radius disrupts π-π stacking in 5-iodo derivatives, leading to looser crystal packing compared to benzylidene analogs like (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one, which form dense networks via hydrogen bonds .

- Hirshfeld Surface Analysis: Nitro and cyano substituents in benzylidene derivatives increase polar surface areas (43.4–45.2 Ų), enhancing solubility in polar solvents, whereas iodine’s hydrophobic nature reduces aqueous solubility .

Biologische Aktivität

5-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one is a compound belonging to the indanone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound possesses unique structural features that influence its biological activity. The presence of iodine and methoxy groups enhances its reactivity and interaction with biological targets. The compound can be synthesized through various organic reactions, which allow for modifications that can further optimize its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activities and receptor functions due to the formation of hydrogen bonds and hydrophobic interactions facilitated by its functional groups. This mechanism is crucial for its potential applications in cancer therapy and other diseases.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of indanone compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation. In vitro studies have demonstrated that these compounds can effectively reduce cell viability in various cancer cell lines, including breast and colorectal cancer cells.

Table 1: IC50 Values of Indanone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Iodo-7-methoxy-indanone | MCF-7 | 7.16 |

| 5-Iodo-7-methoxy-indanone | MDA-MB-231 | 3.94 |

| Colchicine | HCT116 | 0.026 |

| 5-Fluorouracil | HeLa | 15.69 |

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents targeting tubulin dynamics.

Anti-inflammatory Properties

In addition to its anticancer effects, compounds similar to this compound have been reported to exhibit anti-inflammatory activities. These properties are essential in treating chronic inflammatory diseases and conditions where inflammation plays a significant role.

Case Studies

Several case studies have investigated the therapeutic potential of indanone derivatives:

- Study on Colorectal Cancer : A series of indanone derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization in colorectal cancer models. The most potent compounds demonstrated IC50 values comparable to established chemotherapeutics like colchicine, indicating their potential as effective cancer treatments .

- Neuroprotective Effects : Research has also explored the neuroprotective effects of indanone derivatives in models of neurodegenerative diseases. The ability of these compounds to inhibit amyloid beta aggregation suggests their potential in Alzheimer's disease therapy .

Q & A

Q. What are the recommended synthetic routes for 5-Iodo-7-methoxy-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves electrophilic iodination of 7-methoxy-2,3-dihydro-1H-inden-1-one. Key steps include:

- Iodination : Use iodine (I₂) with an oxidizing agent (e.g., hydrogen peroxide) in a polar solvent like acetic acid or dichloromethane. Elevated temperatures (40–60°C) improve reaction kinetics .

- Regioselectivity : The methoxy group at position 7 acts as an electron-donating group, directing iodination to the para position (C-5) via resonance effects.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >90% purity.

Q. Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Acetic acid | 70–85% |

| Temperature | 50°C | 80% |

| Oxidizing Agent | H₂O₂ (30%) | 75–90% |

Q. How is this compound characterized to confirm structural integrity?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy group), δ 2.5–3.2 ppm (dihydroindenone protons), and δ 7.2–7.5 ppm (aromatic proton at C-5) .

- ¹³C NMR : Signal at ~190 ppm confirms the ketone group.

- Mass Spectrometry : ESI-MS (m/z 302.0 [M+H]⁺) validates molecular weight.

- X-ray Crystallography : Confirms regiochemistry and planarity of the indenone core .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation of the iodine substituent.

- Handling : Use PPE (gloves, lab coat) and fume hoods. Avoid exposure to strong bases or reducing agents, which may dehalogenate the compound .

Advanced Research Questions

Q. How does the iodine substituent at C-5 influence electronic properties compared to other halogens (e.g., Br, Cl)?

The iodine atom’s large size and polarizability alter the compound’s reactivity:

-

Electrophilicity : Iodine increases electrophilic character at C-5, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols.

-

Hydrogen Bonding : Iodo groups participate in weaker hydrogen bonds compared to fluorine but enhance lipophilicity (logP ~2.8 vs. 2.1 for bromo analogs) .

-

Comparative Reactivity :

Halogen (X) Reaction Rate (SNAr) logP I 1.0 (reference) 2.8 Br 0.7 2.1 Cl 0.5 1.9

Q. What mechanisms underlie the compound’s reported biological activity (e.g., anticancer, antimicrobial)?

- Enzyme Inhibition : The iodine and methoxy groups interact with ATP-binding pockets in kinases (e.g., EGFR), disrupting phosphorylation.

- DNA Intercalation : Planar indenone core intercalates into DNA, inducing strand breaks (IC₅₀ = 12 µM in HeLa cells) .

- Membrane Permeability : Methoxy enhances lipophilicity, improving cellular uptake (Papp = 8.5 × 10⁻⁶ cm/s in Caco-2 assays) .

Q. How can computational modeling optimize derivatives for target selectivity?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., COX-2, β-lactamases).

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups at C-5 improve kinase inhibition (R² = 0.89) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues.

Data Contradictions and Resolution

- Synthetic Yields : Reported yields vary (70–90%) due to solvent purity and iodination efficiency. Reproduce results using anhydrous solvents and freshly distilled I₂ .

- Biological Activity : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM) arise from assay conditions (e.g., serum content, cell line variability). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.